molecular formula C25H31FN2O6S2 B1496225 (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate)

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate)

Katalognummer: B1496225
Molekulargewicht: 538.7 g/mol
InChI-Schlüssel: HRLLPUOPKPYNOG-IUDGJIIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Benzylation: The benzyl group is added through a benzylation reaction using benzyl chloride and a base such as sodium hydride.

    Tosylation: The final step involves the tosylation of the amine group using tosyl chloride and a base like pyridine to form the bis-tosylate salt.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3R,4R)-1-benzyl-4-chloropyrrolidin-3-amine bis-tosylate
  • (3R,4R)-1-benzyl-4-bromopyrrolidin-3-amine bis-tosylate
  • (3R,4R)-1-benzyl-4-iodopyrrolidin-3-amine bis-tosylate

Uniqueness

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its halogenated counterparts.

Eigenschaften

Molekularformel

C25H31FN2O6S2

Molekulargewicht

538.7 g/mol

IUPAC-Name

(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H15FN2.2C7H8O3S/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11H,6-8,13H2;2*2-5H,1H3,(H,8,9,10)/t10-,11-;;/m1../s1

InChI-Schlüssel

HRLLPUOPKPYNOG-IUDGJIIWSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CN1CC2=CC=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.